molecular formula C12H18BFN2O2 B7954801 {2-Fluoro-3-[(4-methylpiperazin-1-yl)methyl]phenyl}boronic acid

{2-Fluoro-3-[(4-methylpiperazin-1-yl)methyl]phenyl}boronic acid

Cat. No.: B7954801
M. Wt: 252.10 g/mol
InChI Key: ABWOZFQERXZIDQ-UHFFFAOYSA-N
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Description

{2-Fluoro-3-[(4-methylpiperazin-1-yl)methyl]phenyl}boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperazine moiety, making it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Fluoro-3-[(4-methylpiperazin-1-yl)methyl]phenyl}boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

  • Starting Materials

    • 2-Fluorobenzyl chloride
    • 4-Methylpiperazine
    • Boronic acid derivative
  • Reaction Conditions

    • Palladium catalyst (e.g., Pd(PPh3)4)
    • Base (e.g., K2CO3)
    • Solvent (e.g., toluene or ethanol)
    • Temperature: 80-100°C
    • Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which is a good leaving group.

    Coupling Reactions: As a boronic acid derivative, it is commonly used in Suzuki–Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

Common Reagents and Conditions

  • Oxidation

    • Reagents: Hydrogen peroxide (H2O2), sodium perborate
    • Conditions: Mild temperatures, aqueous or organic solvents
  • Reduction

    • Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
    • Conditions: Anhydrous conditions, low temperatures

Major Products Formed

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling reactions.

    Boronic Esters: Formed through oxidation reactions.

    Boranes: Formed through reduction reactions.

Scientific Research Applications

Chemistry

In chemistry, {2-Fluoro-3-[(4-methylpiperazin-1-yl)methyl]phenyl}boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki–Miyaura coupling reactions makes it valuable in the construction of biaryl compounds, which are important in the development of pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medical research, this compound is used in the development of boron-containing drugs. Boron has unique properties that can enhance the efficacy and selectivity of therapeutic agents. For example, boron-containing compounds are being investigated for their potential use in cancer therapy and as enzyme inhibitors .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other organic molecules makes it a valuable reagent in the manufacturing of high-performance materials .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

    4-Fluorophenylboronic Acid: Another fluorinated boronic acid with similar reactivity.

    (4-Methylpiperazin-1-yl)methylphenylboronic Acid: A compound with a similar structure but lacking the fluorine atom.

Uniqueness

The uniqueness of {2-Fluoro-3-[(4-methylpiperazin-1-yl)methyl]phenyl}boronic acid lies in its combination of a fluorine atom and a piperazine moiety. This combination enhances its reactivity and allows for the formation of more complex and diverse organic molecules. Additionally, the presence of the fluorine atom can improve the compound’s stability and bioavailability in pharmaceutical applications .

Properties

IUPAC Name

[2-fluoro-3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BFN2O2/c1-15-5-7-16(8-6-15)9-10-3-2-4-11(12(10)14)13(17)18/h2-4,17-18H,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWOZFQERXZIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)CN2CCN(CC2)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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